molecular formula C18H20N2O5 B4393613 N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide

N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide

Cat. No. B4393613
M. Wt: 344.4 g/mol
InChI Key: ZEUIJRBWEBZCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. NBOMe has gained popularity in recent years due to its potent hallucinogenic effects. The compound is known for its ability to induce intense visual and auditory hallucinations, altered perceptions of reality, and other psychedelic effects. The purpose of

Mechanism of Action

N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide is thought to exert its effects by binding to serotonin receptors in the brain. Specifically, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide is a partial agonist at the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. The binding of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide to the 5-HT2A receptor is thought to result in the activation of downstream signaling pathways that lead to the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide are complex and not fully understood. In animal models, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been shown to affect a variety of neurotransmitter systems, including serotonin, dopamine, and glutamate. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has also been shown to increase heart rate, blood pressure, and body temperature in animal models. In humans, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been associated with a range of subjective effects, including altered perceptions of reality, changes in mood, and enhanced creativity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide in lab experiments is its potent hallucinogenic effects. This allows researchers to study the effects of hallucinogens on behavior, cognition, and neurochemistry. However, there are also limitations to using N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide in lab experiments. One limitation is the potential for adverse effects, including cardiovascular and neurological complications. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide. One area of interest is the development of new analogs of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide that have improved pharmacological properties. Another area of interest is the investigation of the therapeutic potential of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide for the treatment of psychiatric disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide, as well as its potential risks and benefits.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been the subject of extensive scientific research in recent years. The compound is of interest to researchers due to its potent hallucinogenic effects and potential therapeutic applications. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been studied in animal models to investigate its effects on behavior, cognition, and neurochemistry. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been used in vitro to study its interactions with various receptors and enzymes.

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-13-6-4-5-12(9-13)11-19-17(21)18(22)20-15-10-14(24-2)7-8-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUIJRBWEBZCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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